6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a tert-butyl group, a phenylprop-2-en-1-ylidene group, and a carbonitrile group, making it a molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylprop-2-en-1-ylidene Group: This group can be introduced through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various electrophiles.
Major Products
Oxidation Products: Oxidized derivatives of the phenylprop-2-en-1-ylidene group.
Reduction Products: Reduced derivatives of the carbonitrile group, such as amines.
Substitution Products: Substituted derivatives at the tert-butyl group or the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study the interactions of benzothiophene derivatives with biological macromolecules. Its structural features may allow it to interact with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, the compound may have potential as a lead compound for the development of new drugs. Benzothiophene derivatives have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, the compound can be used as a precursor for the synthesis of various materials, including polymers, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structural features, such as the benzothiophene core and the phenylprop-2-en-1-ylidene group, may allow it to bind to these targets and modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- tert-butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the tert-butyl group, the phenylprop-2-en-1-ylidene group, and the carbonitrile group in a single molecule provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
6-tert-butyl-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H24N2S/c1-22(2,3)17-11-12-18-19(15-23)21(25-20(18)14-17)24-13-7-10-16-8-5-4-6-9-16/h4-10,13,17H,11-12,14H2,1-3H3/b10-7+,24-13+ |
InChI Key |
IVFVIKAGXCYQCC-RHESKXDESA-N |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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